molecular formula C18H27N3O4S B5268648 {2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}(piperidin-1-yl)methanone

{2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}(piperidin-1-yl)methanone

Cat. No.: B5268648
M. Wt: 381.5 g/mol
InChI Key: NBIADMOLCZFBSJ-UHFFFAOYSA-N
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Description

{2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}(piperidin-1-yl)methanone is a complex organic compound known for its significant applications in medicinal chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes and receptors in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}(piperidin-1-yl)methanone typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-nitrobenzoic acid with 4-methylpiperazine under specific conditions to form an intermediate. This intermediate is then subjected to further reactions, including sulfonylation and piperidinylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

{2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}(piperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, which can further be used in the synthesis of more complex molecules .

Scientific Research Applications

{2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}(piperidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of {2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}(piperidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic pathways .

Properties

IUPAC Name

[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-19-10-12-21(13-11-19)26(23,24)15-6-7-17(25-2)16(14-15)18(22)20-8-4-3-5-9-20/h6-7,14H,3-5,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIADMOLCZFBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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